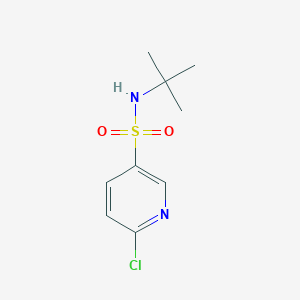

N-tert-butyl-6-chloropyridine-3-sulfonamide

Vue d'ensemble

Description

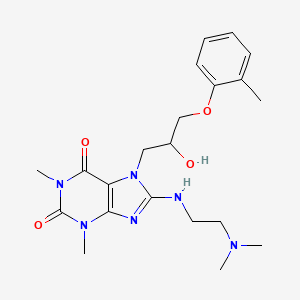

“N-tert-butyl-6-chloropyridine-3-sulfonamide” is a chemical compound with the molecular formula C9H13ClN2O2S and a molecular weight of 248.73 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C9H13ClN2O2S . This indicates that the molecule is composed of 9 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

“this compound” has a predicted melting point of 124.96° C and a predicted boiling point of 362.5° C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a predicted refractive index of n20D 1.53 .Applications De Recherche Scientifique

Catalytic Aminohydroxylation and Aziridination

N-tert-butyl-6-chloropyridine-3-sulfonamide serves as an efficient nitrogen source and terminal oxidant in catalytic aminohydroxylation and aziridination of olefins. This chemical's behavior closely resembles that of Chloramine-T in these reactions, facilitating the facile liberation of the amino group under mild acidic conditions. Such applications underscore its utility in synthesizing amines and aziridines, which are valuable in various organic syntheses (Gontcharov, Liu, & Sharpless, 1999).

Sulfonylation of Sulfonyl Hydrazides

The compound has also found application in the synthesis of sulfonamides through the sulfonylation of sulfonyl hydrazides with tert-amines. Utilizing sulfonyl hydrazides to oxidize and couple with tertiary amines signifies a green and efficient protocol for creating various sulfonamides, showcasing the environmental friendliness and versatility of this methodology (Chen et al., 2019).

Synthesis of Protected β-Amino Acids

Another significant application is in the synthesis of protected β-amino acids via the addition of a Reformatsky reagent to N-sulfonylimines. This process highlights the compound's role in the construction of amino acid derivatives, essential building blocks in peptide synthesis and pharmaceutical chemistry (Robinson & Wyatt, 1993).

Aryl Sulfonamide Synthesis

It also plays a pivotal role in the synthesis of aryl sulfonamides, particularly pyridine-core-substituted 7-azaindolyl sulfonamides. A critical step in this synthesis involves a bromine-lithium exchange reaction, demonstrating its usefulness in creating compounds with potential pharmaceutical applications (Waldmann et al., 2013).

Gold-Catalyzed Intermolecular Oxidation

Furthermore, this compound is involved in gold-catalyzed intermolecular oxidation processes. Such reactions provide access to chiral pyrrolidin-3-ones, which are valuable in the synthesis of natural products and drug molecules. This application highlights the compound's role in facilitating reactions that lead to the creation of enantioenriched structures, crucial for the development of pharmaceuticals with high specificity and activity (Shu et al., 2014).

Propriétés

IUPAC Name |

N-tert-butyl-6-chloropyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-9(2,3)12-15(13,14)7-4-5-8(10)11-6-7/h4-6,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOXXBWDLRALIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CN=C(C=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2921100.png)

![3-benzyl-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2921103.png)

![Ethyl 7-(3-methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2921105.png)

![N-(2-ethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2921107.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2921113.png)